molecular formula C18H15ClN2O3 B11944389 N-(5-Chloro-2-methoxyphenyl)-2-(1-oxoisoquinolin-2(1H)-yl)acetamide CAS No. 853319-73-0

N-(5-Chloro-2-methoxyphenyl)-2-(1-oxoisoquinolin-2(1H)-yl)acetamide

Cat. No.: B11944389
CAS No.: 853319-73-0
M. Wt: 342.8 g/mol
InChI Key: AOCPEJKSPZTHHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Chloro-2-methoxyphenyl)-2-(1-oxoisoquinolin-2(1H)-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chloro-substituted methoxyphenyl group and an isoquinolinyl acetamide moiety. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloro-2-methoxyphenyl)-2-(1-oxoisoquinolin-2(1H)-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-methoxyaniline and isoquinoline-1-carboxylic acid.

    Formation of Intermediate: The 5-chloro-2-methoxyaniline is first reacted with an appropriate acylating agent to form an intermediate acetamide.

    Coupling Reaction: The intermediate is then coupled with isoquinoline-1-carboxylic acid under suitable conditions, such as the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-2-methoxyphenyl)-2-(1-oxoisoquinolin-2(1H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSR) can be used under basic conditions.

Major Products

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-Chloro-2-methoxyphenyl)-2-(1-oxoisoquinolin-2(1H)-yl)acetamide would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. For example, it could inhibit an enzyme by binding to its active site or modulate a receptor by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    N-(5-Chloro-2-methoxyphenyl)-2-(1-oxoisoquinolin-2(1H)-yl)acetamide: can be compared with other acetamide derivatives such as:

Uniqueness

    Structural Features: The presence of both a chloro-substituted methoxyphenyl group and an isoquinolinyl acetamide moiety makes it unique.

    Biological Activity: Its specific biological activities and interactions with molecular targets may differ from similar compounds, providing unique therapeutic or industrial applications.

Properties

CAS No.

853319-73-0

Molecular Formula

C18H15ClN2O3

Molecular Weight

342.8 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(1-oxoisoquinolin-2-yl)acetamide

InChI

InChI=1S/C18H15ClN2O3/c1-24-16-7-6-13(19)10-15(16)20-17(22)11-21-9-8-12-4-2-3-5-14(12)18(21)23/h2-10H,11H2,1H3,(H,20,22)

InChI Key

AOCPEJKSPZTHHL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CN2C=CC3=CC=CC=C3C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.